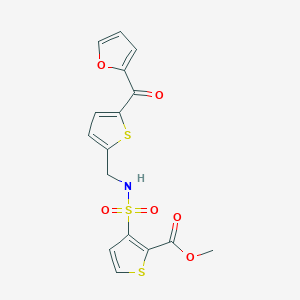![molecular formula C18H12Cl3N5O B2732181 N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-97-6](/img/structure/B2732181.png)
N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H12Cl3N5O and its molecular weight is 420.68. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
The compound exhibits anti-inflammatory effects due to its structural resemblance to known anti-inflammatory agents. Researchers have investigated its potential as a therapeutic agent for conditions such as arthritis, inflammatory bowel disease, and dermatitis. Mechanistic studies suggest that it modulates key inflammatory pathways, making it a promising candidate for drug development .
Analgesic Activity
Studies have explored the analgesic properties of this compound. It interacts with specific receptors in the central nervous system, potentially providing pain relief. Researchers are investigating its efficacy in managing chronic pain, neuropathic pain, and postoperative pain .
Anticancer Potential
The compound’s unique structure has drawn attention in oncology research. Preclinical studies indicate that it inhibits specific kinases involved in cancer cell proliferation and survival. Researchers are evaluating its potential as a targeted therapy for various cancers, including breast, lung, and colorectal cancers .
Antimicrobial Effects
In vitro experiments have demonstrated the compound’s antimicrobial activity against certain bacterial and fungal strains. It may serve as an adjunct to existing antibiotics or antifungal agents. Further investigations are needed to determine its clinical utility .
Neuroprotective Properties
Given its ability to modulate neuronal pathways, researchers have explored its neuroprotective effects. Animal studies suggest that it may mitigate neurodegenerative processes, making it relevant for conditions like Alzheimer’s disease and Parkinson’s disease .
Cardiovascular Applications
The compound’s impact on cardiovascular health is under scrutiny. It may influence blood pressure regulation, vascular tone, and platelet aggregation. Researchers are investigating its potential in preventing thrombotic events and managing hypertension .
Metabolic Disorders
Preliminary data hint at its role in metabolic regulation. It may affect glucose metabolism, lipid profiles, and insulin sensitivity. Researchers are studying its potential as an adjunct in managing diabetes and obesity .
Chemical Biology and Drug Design
Beyond its therapeutic applications, the compound serves as a valuable tool in chemical biology and drug discovery. Its unique scaffold can inspire the design of novel molecules with improved properties. Computational studies explore its interactions with target proteins, aiding in rational drug design .
3-(3-Chloro-4-methoxyphenyl)propionic acid 95% | VWR Propanamide, N-(4-methoxyphenyl)-3-chloro- - NIST Chemistry WebBook
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N5O/c1-27-16-5-2-10(6-15(16)21)25-17-12-8-24-26(18(12)23-9-22-17)11-3-4-13(19)14(20)7-11/h2-9H,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJVQSWLUBHLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2732098.png)
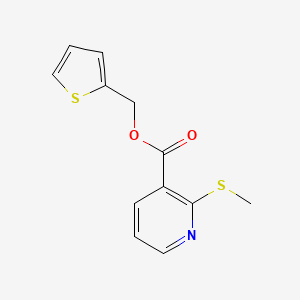
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,6-dichlorophenyl sulfide](/img/structure/B2732104.png)
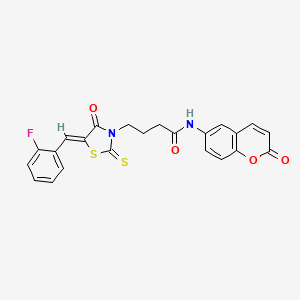

![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2732110.png)
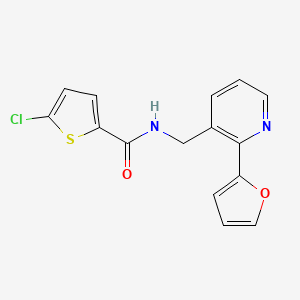
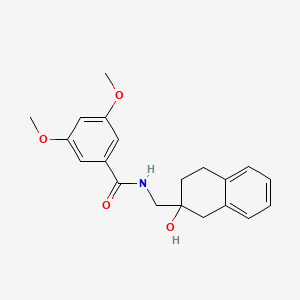

![N-[1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene]hydroxylamine](/img/structure/B2732116.png)
![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2732117.png)
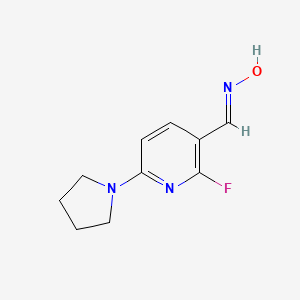
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)
